molecular formula C3H3F3N2OS B12835028 N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide CAS No. 34067-44-2

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide

Cat. No.: B12835028
CAS No.: 34067-44-2
M. Wt: 172.13 g/mol
InChI Key: IUOYQVWAOBUMLY-UHFFFAOYSA-N
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Description

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroacetamide group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic acid with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamide moiety under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(Aminomethyl)-2,2,2-trifluoroacetamide
  • N-(Thioxomethyl)-2,2,2-trifluoroacetamide
  • N-(Aminothioxomethyl)-2,2,2-difluoroacetamide

Comparison: N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the trifluoroacetamide and thioxomethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

34067-44-2

Molecular Formula

C3H3F3N2OS

Molecular Weight

172.13 g/mol

IUPAC Name

N-carbamothioyl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C3H3F3N2OS/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10)

InChI Key

IUOYQVWAOBUMLY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)NC(=S)N

Origin of Product

United States

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